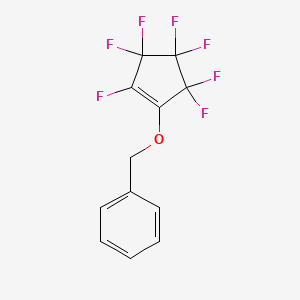
2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene, also known as HFCP, is a relatively new chemical compound that has been gaining attention in the scientific community due to its potential applications in research and development. HFCP is a highly fluorinated organic compound with a unique chemical structure that is not found in any other naturally-occurring compounds. This makes HFCP an attractive target for research and development, as its properties and applications may be explored and exploited.
作用機序
2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene is believed to act as a Lewis acid in the reaction of cyclopentenation, meaning that it can donate electrons to the difluorocarbene, forming a covalent bond. This process is known as electrophilic addition, and it is believed to be the main mechanism of action for the cyclopentenation reaction.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects on humans or other organisms. However, due to its highly fluorinated structure, it is possible that this compound could have indirect effects on the environment or on organisms exposed to it.
実験室実験の利点と制限
2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene is a relatively new compound, and therefore there is limited information available regarding its use in lab experiments. However, it has several advantages that make it attractive for use in scientific research. For example, this compound is stable and non-toxic, making it safe to handle and store. Additionally, it is relatively easy to synthesize, and its unique structure makes it a useful model compound for studying the effects of fluorination on the reactivity and properties of organic compounds. However, this compound can be difficult to work with due to its low solubility in common organic solvents.
将来の方向性
The potential applications of 2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene are vast, and there are many directions in which research into the compound could be taken. Some potential future directions include: further investigation into the synthesis and properties of this compound and its derivatives; exploration of its potential applications in the development of novel materials; and further research into its environmental effects. Additionally, this compound could be used as a model compound for studying the effects of fluorination on the reactivity and properties of organic compounds, and for developing new synthetic methods for the synthesis of fluorinated compounds.
合成法
2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene is synthesized through a process called cyclopentenation, which involves the reaction of a fluorinated phenol with a difluorocarbene. This reaction is carried out in the presence of a catalyst and in an inert atmosphere, such as nitrogen or argon. The reaction is typically carried out at temperatures between -85°C and -30°C, and the reaction time can range from a few minutes to several hours, depending on the reactants and reaction conditions. The yield of the reaction is typically in the range of 40-60%.
科学的研究の応用
2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene has a wide range of potential applications in scientific research. It has been used in the synthesis of polymers, as a reagent for organic synthesis, and as a catalyst for various reactions. This compound has also been used in the development of novel materials with unique properties, such as conductive polymers and nanomaterials. Furthermore, this compound has been used as a model compound for studying the properties of fluorinated compounds, as well as for understanding the effects of fluorination on the reactivity and properties of organic compounds.
特性
IUPAC Name |
(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)oxymethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F7O/c13-8-9(20-6-7-4-2-1-3-5-7)11(16,17)12(18,19)10(8,14)15/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSGYAUFVUEVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(C(C2(F)F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578244 |
Source


|
| Record name | {[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66463-33-0 |
Source


|
| Record name | {[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


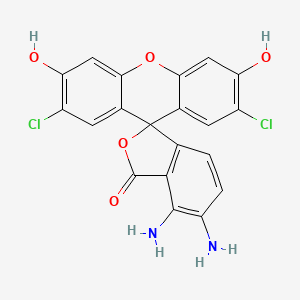

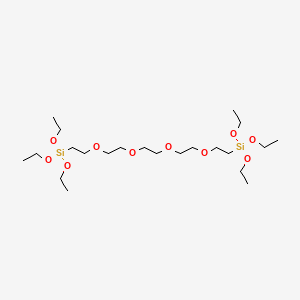
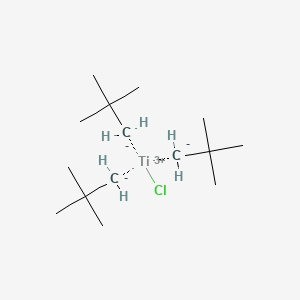
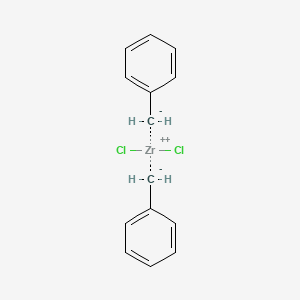

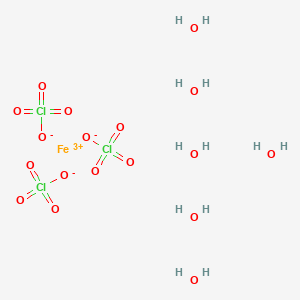
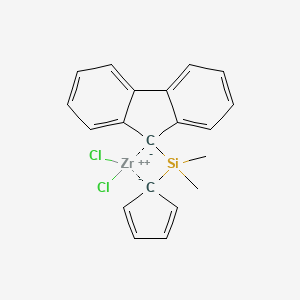
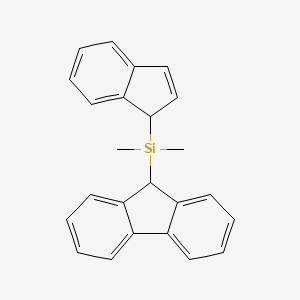

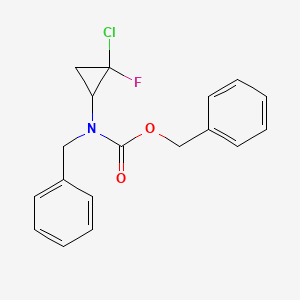

![N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline](/img/structure/B6289363.png)